molecular formula C12H13ClF3N3O B8173626 (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8173626
M. Wt: 307.70 g/mol
InChI Key: LKMJTGYLUUPLIQ-UHFFFAOYSA-N
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Description

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized by chlorination of 3-methylpyridine followed by fluorination . The next step involves the reaction of this intermediate with 4-methylpiperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    4-Methylpiperazine: Another precursor used in the synthesis.

    2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of compounds with desired biological activities or material properties .

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O/c1-18-2-4-19(5-3-18)11(20)9-6-8(12(14,15)16)7-17-10(9)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJTGYLUUPLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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